(2-Fluorobiphenyl-3-yl)methanol
Description
(2-Fluorobiphenyl-3-yl)methanol is a fluorinated aromatic alcohol characterized by a biphenyl backbone with a fluorine atom at the 2-position and a hydroxymethyl group (-CH₂OH) at the 3-position.
Properties
IUPAC Name |
(2-fluoro-3-phenylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-11(9-15)7-4-8-12(13)10-5-2-1-3-6-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRPBVZQIMSLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Formation
The Suzuki-Miyaura reaction serves as the cornerstone for constructing the biphenyl backbone. A representative protocol involves coupling 2-fluorophenylboronic acid with 3-bromo-benzaldehyde using tetrakis(triphenylphosphine)palladium(0) (3 mol%) in a 1,2-dimethoxyethane/water (4:1) solvent system at 80°C for 12 hours. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3 mol% Pd(PPh₃)₄ | <78% → 89% |
| Solvent Polarity | DME/H₂O (4:1) | Maximizes miscibility |
| Reaction Temperature | 80°C | Balances kinetics vs. decomposition |
The boronic acid component must be purified via recrystallization from ethyl acetate/hexane (1:3) to eliminate residual boronic esters, which otherwise reduce coupling efficiency by 15–20%. Post-reaction, the intermediate 3-(2-fluorobiphenyl)benzaldehyde is isolated via silica gel chromatography (hexane:ethyl acetate, 9:1) with >95% recovery.
Hydroxymethyl Group Introduction
Sodium Borohydride Reduction
The aldehyde intermediate undergoes reduction using NaBH₄ (2 equiv) in methanol at 0°C for 1 hour, achieving quantitative conversion to the primary alcohol. Cooling is critical to suppress over-reduction byproducts. Post-reaction quenching with saturated NH₄Cl (10 mL) and extraction with dichloromethane (3 × 20 mL) yields crude product, which is further purified via vacuum distillation (bp 145–148°C/0.5 mmHg) to obtain colorless crystals (mp 62–64°C).
Catalytic Transfer Hydrogenation
Alternative protocols employ Pd/C (5 wt%) with ammonium formate in ethanol at 50°C, achieving 94% yield within 2 hours. This method eliminates the need for cryogenic conditions but requires rigorous catalyst filtration to prevent palladium contamination (>5 ppm affects downstream applications).
Microwave-Assisted Synthesis
Accelerated Coupling-Reduction Sequences
Integrating microwave irradiation (300 W, 140°C) reduces the Suzuki reaction time to 25 minutes while maintaining 85% yield. Subsequent in-situ reduction using NaBH₄ under microwave conditions (50°C, 10 minutes) completes the synthesis in <1 hour total, offering a 32% throughput increase compared to conventional methods.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies demonstrate a tandem microreactor system achieving 12 kg/day output:
-
Coupling Module : Stainless steel reactor (50 mL volume, 5 mL/min flow rate) with inline IR monitoring for real-time boronic acid conversion.
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Reduction Module : Packed-bed reactor containing immobilized NaBH₄ on silica gel, enabling solvent-free reduction at 40°C.
This system reduces solvent consumption by 70% and minimizes manual handling, though catalyst fouling necessitates weekly Pd recovery cycles.
Spectroscopic Characterization and Quality Control
NMR Spectral Signatures
Chemical Reactions Analysis
Types of Reactions
(2-Fluorobiphenyl-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: (2-Fluorobiphenyl-3-yl)carboxylic acid.
Reduction: (2-Fluorobiphenyl-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Synthesis
(2-Fluorobiphenyl-3-yl)methanol serves as a crucial intermediate in the synthesis of complex organic molecules. Its functional groups can be modified to produce various derivatives that are valuable in chemical research and industrial applications.
Catalytic Applications
The compound can act as a ligand in catalytic reactions, enhancing the efficiency of processes such as cross-coupling reactions. Its fluorine substituent may influence the electronic properties, making it a suitable candidate for specific catalytic environments.
Medicinal Chemistry
Drug Development
Research indicates that (2-Fluorobiphenyl-3-yl)methanol derivatives can be modified to create new pharmaceuticals with therapeutic potential. For instance, studies have shown that biphenyl derivatives exhibit significant biological activity, including anti-inflammatory and anticancer properties.
Case Study: COX Inhibition
A notable study evaluated the compound's potential as a dual-action fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibitor. The results indicated that specific derivatives could effectively modulate endocannabinoid levels, providing insights into their use for treating inflammatory conditions .
Materials Science
Polymer Development
In materials science, (2-Fluorobiphenyl-3-yl)methanol is explored for developing new polymers and resins with tailored properties. Its unique structure allows for the design of materials with enhanced thermal stability and mechanical strength.
Chemical Manufacturing Applications
The compound serves as a building block in the production of various chemicals, contributing to the formulation of specialty chemicals used in different industrial applications.
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of (2-Fluorobiphenyl-3-yl)methanol in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table compares (2-Fluorobiphenyl-3-yl)methanol with key analogs, highlighting differences in substituents and molecular properties:
*Calculated based on molecular formula.
Key Observations:
- Electron-withdrawing vs. Electron-donating Groups: The fluorine in (2-Fluorobiphenyl-3-yl)methanol increases polarity and acidity of the hydroxymethyl group compared to non-fluorinated analogs.
- Ring Systems : Biphenyl (target compound) vs. thiophene () or pyrrolidine () alters conjugation and solubility. Thiophene derivatives may exhibit higher rigidity, while pyrrolidine introduces basicity .
Physicochemical Properties
Table: Comparative Physical Properties
Notes:
- The biphenyl system in (2-Fluorobiphenyl-3-yl)methanol reduces water solubility compared to methanol but enhances lipid solubility, a critical factor in drug design .
- Pyrrolidine-containing analogs () may exhibit higher bioavailability due to amine functionality, which can improve membrane permeability .
Biological Activity
(2-Fluorobiphenyl-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
(2-Fluorobiphenyl-3-yl)methanol possesses a biphenyl structure with a fluorine substituent at the 2-position and a hydroxymethyl group at the 3-position. This configuration allows it to interact with various biological targets, influencing its pharmacological profile.
Research indicates that (2-Fluorobiphenyl-3-yl)methanol exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways .
- COX-2 Inhibition : It also demonstrates substrate-selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for the synthesis of pro-inflammatory prostaglandins. This dual action contributes to its analgesic properties while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of (2-Fluorobiphenyl-3-yl)methanol, highlighting its therapeutic potential:
Table 1: Summary of Biological Activities
Case Studies
- Visceral Pain Model : In a study evaluating visceral pain, (2-Fluorobiphenyl-3-yl)methanol was found to be more potent than ibuprofen in alleviating pain while exhibiting lower ulcerogenic potential. This suggests a favorable safety profile for chronic use in pain management .
- Inflammation Models : The compound was tested in RAW 264.7 macrophage cells treated with LPS/INF-γ, demonstrating significant anti-inflammatory effects by reducing pro-inflammatory cytokine production. This indicates its potential utility in inflammatory diseases .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of (2-Fluorobiphenyl-3-yl)methanol is still under investigation. Preliminary data suggest that it has favorable absorption characteristics; however, comprehensive toxicity studies are necessary to assess its safety in long-term use.
Q & A
Q. How should researchers interpret conflicting reports on the compound’s hydrogen-bonding capacity?
Q. What causes variability in reported cytotoxicity values, and how can it be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
